molecular formula C5H2Cl2N2O2 B1602999 3,6-Dichloropyrazine-2-carboxylic acid CAS No. 356783-15-8

3,6-Dichloropyrazine-2-carboxylic acid

Cat. No.: B1602999
CAS No.: 356783-15-8
M. Wt: 192.98 g/mol
InChI Key: JKDYBIZSSBHQLV-UHFFFAOYSA-N
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Description

3,6-Dichloropyrazine-2-carboxylic acid is a chemical compound with the molecular formula C5H2Cl2N2O2 It is a derivative of pyrazine, characterized by the presence of two chlorine atoms at the 3rd and 6th positions and a carboxylic acid group at the 2nd position

Mechanism of Action

Mode of Action

It’s known that this compound is used as a key intermediate in the synthesis of various pharmaceuticals , suggesting that it may interact with its targets to induce certain biochemical changes.

Biochemical Pathways

It’s known that this compound is a crucial intermediate in the synthesis of various drugs , implying that it may influence several biochemical pathways.

Result of Action

As a key intermediate in drug synthesis , it’s likely that its effects are largely dependent on the final pharmaceutical compound it contributes to.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dichloropyrazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the chlorination of pyrazine derivatives. For instance, starting from 3-aminopyrazine-2-carboxylic acid, the compound can be synthesized via a series of reactions including chlorination, bromination, and cyanation . Another method involves the use of 3,6-dichloropyrazine-2-carbonitrile as an intermediate, which is then hydrolyzed to form the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion. The use of continuous flow reactors has also been explored to enhance the scalability and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloropyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of pyrazine .

Scientific Research Applications

3,6-Dichloropyrazine-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

3,6-Dichloropyrazine-2-carboxylic acid can be compared with other pyrazine derivatives:

The uniqueness of this compound lies in its dual chlorine substitution and carboxylic acid functionality, which provide a balance of reactivity and stability for various synthetic applications.

Properties

IUPAC Name

3,6-dichloropyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDYBIZSSBHQLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627390
Record name 3,6-Dichloropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356783-15-8
Record name 3,6-Dichloropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 10 mL of methanol was dissolved 2.0 g of methyl 3,6-dichloro-2-pyrazinecarboxylate. Then, 10.2 mL of 1 mol/L aqueous solution of sodium hydroxide was added at an ice-cooled temperature and stirred at room temperature for one hour. The reaction mixture was poured into a mixture of 200 mL of ethyl acetate and 200 mL of water, and the organic layer was separated. The organic layer was washed successively with 50 mL of water and 50 mL of saturated aqueous solution of sodium chloride and dried on anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue thus obtained was washed with hexane to obtain 1.6 g of 3,6-dichloro-2-pyrazinecarboxylic acid as a white-colored solid product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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